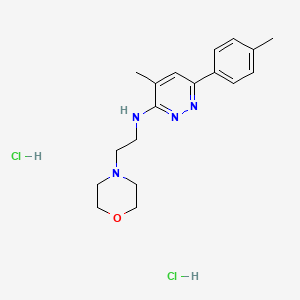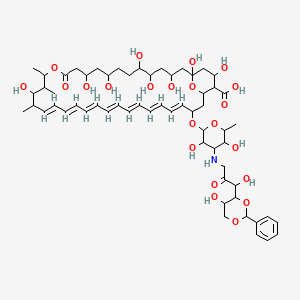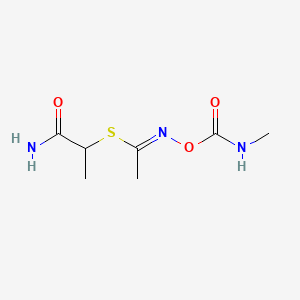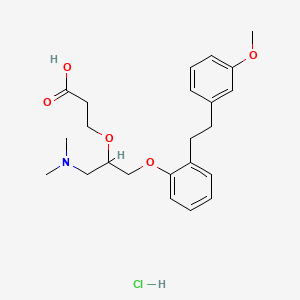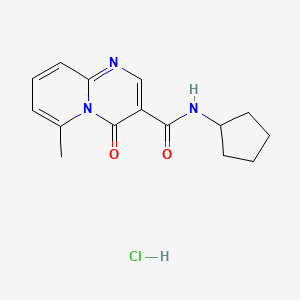
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry, bioorganic chemistry, and materials science .
Méthodes De Préparation
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride can be achieved through various synthetic routes. One common method involves the condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This reaction typically proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .
Analyse Des Réactions Chimiques
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position, to form 3-ArS/ArSe derivatives.
Common reagents used in these reactions include eosin Y disodium salt as a photocatalyst for arylation reactions . The major products formed from these reactions are diversely orchestrated 3-ArS/ArSe derivatives .
Applications De Recherche Scientifique
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits biological activity, making it useful in the development of bioactive compounds.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations . The compound’s biological activity is attributed to its ability to interact with various bioindicators, such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents .
Comparaison Avec Des Composés Similaires
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride can be compared with other similar compounds, such as:
4H-Pyrido(1,2-a)pyrimidin-4-one: Known for its biological activity and used in various applications.
2-Phenyl-4H-pyrido(1,2-a)pyrimidin-4-one: Exhibits antimicrobial activity and is used in the development of bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Propriétés
Numéro CAS |
125055-78-9 |
|---|---|
Formule moléculaire |
C15H18ClN3O2 |
Poids moléculaire |
307.77 g/mol |
Nom IUPAC |
N-cyclopentyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-10-5-4-8-13-16-9-12(15(20)18(10)13)14(19)17-11-6-2-3-7-11;/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,19);1H |
Clé InChI |
IHGFYUJTULSIIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
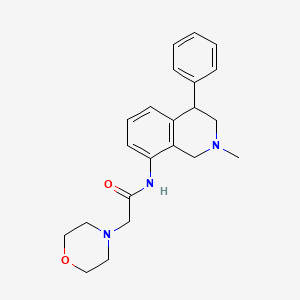

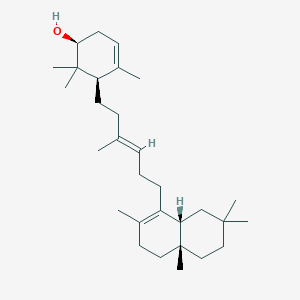
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
